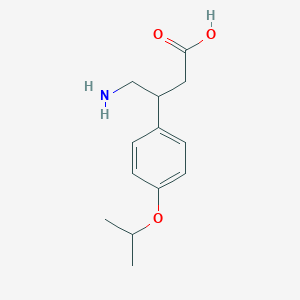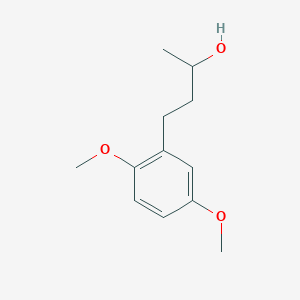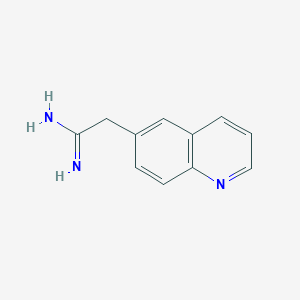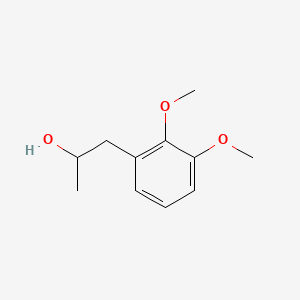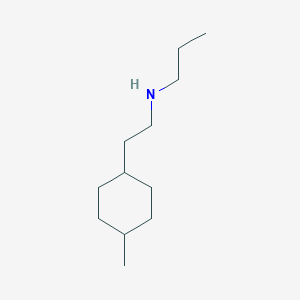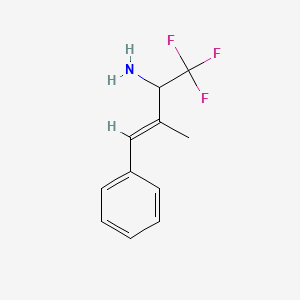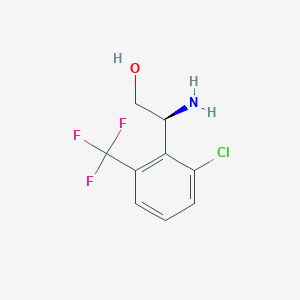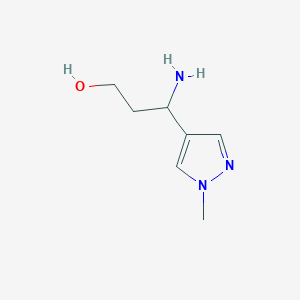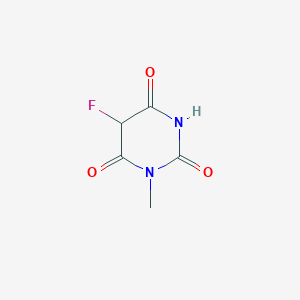
5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound with the molecular formula C5H5FN2O3 It is a derivative of diazinane, characterized by the presence of a fluorine atom and a methyl group attached to the diazinane ring
準備方法
The synthesis of 5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 5-fluoro-1-methyluracil with appropriate reagents under controlled conditions
Reaction Conditions: The synthesis is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability.
化学反応の分析
5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against certain diseases or as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways affected by the compound depend on its specific interactions. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
5-Fluoro-1-methyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5,5-diphenyl-1,3-diazinane-2,4,6-trione and 5,5-dibromo-2,2-dimethyl-4,6-dione-1,3-dioxane share structural similarities with this compound.
Uniqueness: The presence of the fluorine atom and the methyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, which distinguish it from other similar compounds.
特性
分子式 |
C5H5FN2O3 |
|---|---|
分子量 |
160.10 g/mol |
IUPAC名 |
5-fluoro-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5FN2O3/c1-8-4(10)2(6)3(9)7-5(8)11/h2H,1H3,(H,7,9,11) |
InChIキー |
YVPVLCJEFHTCEP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)

